molecular formula C9H12N2 B1419864 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1204297-42-6

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1419864
M. Wt: 148.2 g/mol
InChI Key: VZADIUQKUVWTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the empirical formula C9H12N2 . It is a part of the naphthyridine class of compounds, which are a subset of diazanaphthalenes with nitrogen in the separate rings .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be represented by the InChI code: 1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The compound 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be synthesized through various chemical processes. For example, Teng Da-wei (2010) describes a six-step reaction process starting from 2-methylpyrazine, involving condensation, elimination, addition, protection, cyclic addition/exclusion, and removal of the protection group (Teng, 2010).
  • Molecular Modifications : In another study, Shiozawa et al. (1984) synthesized various methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, a related compound, by chemically modifying pyridine derivatives (Shiozawa et al., 1984).

Potential Pharmaceutical Applications

  • Antibacterial Evaluation : A study by Santilli et al. (1975) explored the antibacterial potential of various esters, carbonitriles, and carboxamides of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. They found that certain derivatives showed protective effects against Escherichia coli and other gram-negative bacteria (Santilli et al., 1975).
  • Chemical Reactivity and Potential Uses : Armarego (1967) presented the preparation of various tetrahydro- and decahydro-naphthyridines, including the 1,8-variant, showing their potential as precursors in pharmaceutical synthesis (Armarego, 1967).

Catalysis and Asymmetric Hydrogenation

  • Ruthenium-Catalyzed Hydrogenation : Ma et al. (2016) developed an asymmetric hydrogenation process for 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes. This method offers a practical approach to creating chiral heterocyclic building blocks (Ma et al., 2016).

Potential in Combating Antibiotic Resistance

  • Efflux Pump Inhibition in Bacteria : Oliveira-Tintino et al. (2020) studied the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in Staphylococcus aureus strains, suggesting a role in tackling antibiotic resistance (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADIUQKUVWTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 3
Reactant of Route 3
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 4
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 5
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 6
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.